Dimethylphosphinic chloride
Overview
Description
Dimethylphosphinic chloride is an organophosphorus compound with the molecular formula
C2H6ClOP
. It is a white to off-white crystalline solid that is sensitive to moisture. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.Mechanism of Action
Target of Action
Dimethylphosphinic chloride is primarily used in the protection of amino acids in peptide synthesis . It initiates the luminescence of ABI-NH2 . It is also utilized in the reactivity of organophosphate-based nerve gases such as sarin gas .
Mode of Action
For instance, it is used in the preparation of dimethyl-ethynylphosphine oxide . It is also known to react with anilines in acetonitrile .
Biochemical Pathways
It is known to play a role in the synthesis of peptides, where it protects amino acids . It is also involved in the reactivity of organophosphate-based nerve gases .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its boiling point is 204 °C (lit.) , indicating that it can transition to a gaseous state under certain conditions.
Result of Action
It is known to initiate the luminescence of abi-nh2 , suggesting that it may have effects at the molecular level.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its reactivity can be affected by the presence of other chemicals, such as anilines . It is also sensitive to moisture , which can influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known to participate in reactions involving anilines in acetonitrile
Cellular Effects
Chloride ions, which are a part of this compound, play vital roles in cellular physiology including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, cell proliferation, fluid secretion, and regulation of cell volume .
Molecular Mechanism
It is known to participate in reactions with anilines in acetonitrile
Metabolic Pathways
Phosphorus compounds are known to be involved in a variety of metabolic pathways, including those involving carbohydrates, lipids, and amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylphosphinic chloride can be synthesized through several methods. One common route involves the reaction of dimethylphosphinic acid with thionyl chloride. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the product. The general reaction is as follows:
(CH3)2P(O)OH+SOCl2→(CH3)2P(O)Cl+SO2+HCl
Another method involves the chlorination of dimethylphosphine oxide using phosphorus trichloride:
(CH3)2P(O)H+PCl3→(CH3)2P(O)Cl+HCl
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar methods but with optimized conditions for higher yields and purity. The process typically involves continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Dimethylphosphinic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding dimethylphosphinic derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form dimethylphosphinic acid.
Oxidation and Reduction: It can be involved in redox reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Acetonitrile, dichloromethane, and other aprotic solvents.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products
Dimethylphosphinic amides: Formed by reaction with amines.
Dimethylphosphinic esters: Formed by reaction with alcohols.
Dimethylphosphinic thiolates: Formed by reaction with thiols.
Scientific Research Applications
Dimethylphosphinic chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, including phosphine oxides and phosphonates.
Biology: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of phosphinic acid-based inhibitors.
Industry: Employed in the production of flame retardants, plasticizers, and other specialty chemicals.
Comparison with Similar Compounds
Dimethylphosphinic chloride can be compared with other similar compounds such as:
Dimethylphosphine oxide: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Diphenylphosphinic chloride: Contains phenyl groups instead of methyl groups, leading to different reactivity and applications.
Methylphosphonyl dichloride: Contains two chlorine atoms and is used in different applications, including as a precursor to chemical weapons agents.
This compound is unique due to its specific reactivity profile and the ability to form a wide range of derivatives, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
[chloro(methyl)phosphoryl]methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClOP/c1-5(2,3)4/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNMBKFJYRAHPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149503 | |
Record name | Dimethylphosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111-92-8 | |
Record name | Phosphinic chloride, dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylphosphinic chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylphosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylphosphinic chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction Dimethylphosphinic chloride is known for in the context of the provided research?
A1: this compound is primarily utilized for its ability to react with Hydroxysteroids, converting them into Dimethylphosphinates. [, ] This reaction is often facilitated by the presence of Triethylamine. []
Q2: Why is the formation of 2,2′-Spirobi(1,3,4,2λ5-oxadiazaphospholines) significant in relation to this compound?
A2: While not directly reacting with this compound, the formation of 2,2′-Spirobi(1,3,4,2λ5-oxadiazaphospholines) highlights an important chemical principle. This reaction, involving Carboxylic acid hydrazides and Phosphonic dichlorides, yields a spirocyclic Phosphorane structure. [] Interestingly, this compound reacts with Carboxylic acid hydrazides in a similar manner, creating Oxadiazaphosphole dimers, showcasing an analogous structural outcome. []
Q3: Are there alternative reagents to this compound for converting Hydroxysteroids to their corresponding esters?
A3: Yes, N,N-(Dimethyl)dimethylphosphinic amide can also be used to convert Hydroxysteroids into Dimethylphosphinates. [] This provides an alternative pathway for achieving similar derivatization of Hydroxysteroids.
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